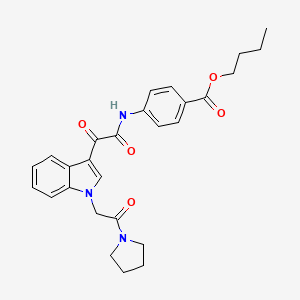
butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate, a complex organic compound, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a butyl group, an indole moiety, and a pyrrolidine derivative, which are significant for its biological activity.
Research indicates that compounds featuring indole and pyrrolidine structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders. The specific mechanism of this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Several studies have indicated that derivatives of pyrrolidine exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell growth by inducing apoptosis in various cancer cell lines.
A notable study demonstrated that such compounds could effectively disrupt the mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolarity during mitosis, which is detrimental to cancer cell survival .
Anticonvulsant Activity
Pyrrolidine derivatives have also been explored for their anticonvulsant properties. Research indicates that modifications in the structure can enhance their efficacy in seizure models. In particular, compounds with similar structural frameworks have shown promising results in both in vitro and in vivo models for epilepsy .
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of a compound structurally related to this compound on DLD1 human colon cancer cells. The results demonstrated a significant increase in multipolar mitoses when treated with the compound at concentrations of 15 μM, suggesting its potential as an anticancer agent .
Case Study 2: Anticonvulsant Screening
In another study, a series of pyrrolidine derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The findings revealed that certain modifications led to enhanced potency compared to earlier compounds, indicating a potential therapeutic application for seizure disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O4 |
| Molecular Weight | 405.49 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anticonvulsant Activity | Effective in seizure models |
特性
IUPAC Name |
butyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-2-3-16-35-27(34)19-10-12-20(13-11-19)28-26(33)25(32)22-17-30(23-9-5-4-8-21(22)23)18-24(31)29-14-6-7-15-29/h4-5,8-13,17H,2-3,6-7,14-16,18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABUCWPYNCHRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













